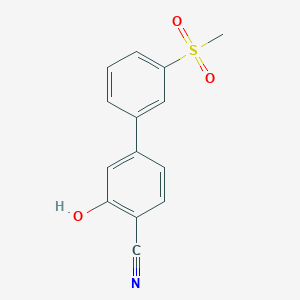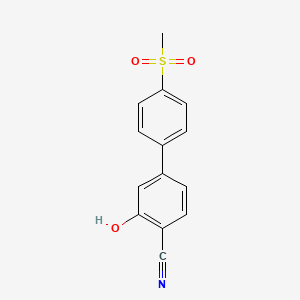
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% (4-CEPC) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 4-CEPC has been studied for its potential uses in drug development, biochemistry, and physiology, among other areas. In
科学的研究の応用
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been studied as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
作用機序
The exact mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical and physiological processes. For example, it is believed to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. It is also believed to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it is believed to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% are not fully understood. However, it is believed to have anti-cancer and anti-inflammatory properties. Additionally, it is believed to have the potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
実験室実験の利点と制限
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. Additionally, it is relatively stable and has a wide range of potential applications. However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound, so there is limited information available on its effects. Additionally, it is not approved for human use, so it should not be used in experiments involving humans.
将来の方向性
There are several potential future directions for the use of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%. It could be studied further as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. Additionally, it could be studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it could be studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Finally, it could be studied further for its potential uses in drug development.
合成法
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is synthesized via a reaction between 2-chloro-4-ethoxyphenol and cyanogen bromide. The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 100°C. The product is then purified by recrystallization from ethyl acetate.
特性
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGARABLMDDNIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684949 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol | |
CAS RN |
1261950-89-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














